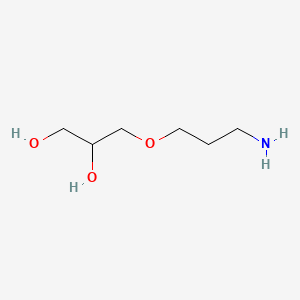
N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide is an organic compound with the molecular formula C6H8F3NO2 It is characterized by the presence of a trifluoromethyl group, a ketone, and an acetamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide typically involves the reaction of 4,4,4-trifluoro-3-oxobutanoic acid with acetamide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxobutanoic acid.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxybutanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The ketone and amide groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
N-(4,4,4-Trifluoro-3-oxo-1-phenyl-2-butanyl)acetamide: Similar structure but with a phenyl group, which may alter its chemical and biological properties.
4,4,4-Trifluoro-3-oxobutanoic acid: Lacks the acetamide group, making it less versatile in certain applications.
Uniqueness
N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide is unique due to the combination of the trifluoromethyl group, ketone, and acetamide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
129660-27-1 |
|---|---|
分子式 |
C6H8F3NO2 |
分子量 |
183.13 |
IUPAC 名称 |
N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide |
InChI |
InChI=1S/C6H8F3NO2/c1-3(10-4(2)11)5(12)6(7,8)9/h3H,1-2H3,(H,10,11) |
InChI 键 |
CYOUGROTSGVHFL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C(F)(F)F)NC(=O)C |
同义词 |
Acetamide, N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)

![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)



![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)

